molecular formula C8H15BrO2 B8489385 6-Bromo-2,2-dimethylhexanoic acid

6-Bromo-2,2-dimethylhexanoic acid

Cat. No.: B8489385
M. Wt: 223.11 g/mol
InChI Key: XBLBTILEUDNPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,2-dimethylhexanoic acid (CAS: 163164-00-9) is a branched aliphatic carboxylic acid with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . Its structure features a hexanoic acid backbone substituted with a bromine atom at the 6-position and two methyl groups at the 2-position, conferring steric hindrance and altered reactivity compared to linear analogs. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bempedoic acid, a cholesterol-lowering drug . The dimethyl groups enhance its lipophilicity, influencing solubility and metabolic stability in biological systems.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

6-bromo-2,2-dimethylhexanoic acid

InChI

InChI=1S/C8H15BrO2/c1-8(2,7(10)11)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11)

InChI Key

XBLBTILEUDNPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₈H₁₅BrO₂ 223.11 Carboxylic acid, Br, dimethyl Pharmaceutical intermediate (e.g., bempedoic acid)
6-Bromohexanoic acid C₆H₁₁BrO₂ 195.05 Carboxylic acid, Br Organic synthesis; lacks steric hindrance
Ethyl 6-bromo-2,2-dimethylhexanoate C₁₀H₁₉BrO₂ 251.16 Ester, Br, dimethyl Volatile precursor for esterification reactions
6-(2-Bromophenyl)-6-oxohexanoic acid C₁₂H₁₃BrO₃ 285.13 Carboxylic acid, Br, ketone Potential pharmaceutical applications
6-Bromo-2,4-dimethylbenzoic acid C₉H₉BrO₂ 229.07 Aromatic carboxylic acid, Br Higher melting point (186°C); aromatic stability
6-Bromo-2,2-dimethyl-1-hexanol C₈H₁₇BrO 209.12 Alcohol, Br, dimethyl Reduced acidity; precursor for surfactants

Comparative Analysis

Reactivity and Steric Effects

  • This compound exhibits reduced nucleophilic substitution reactivity at the 2-position due to steric hindrance from the dimethyl groups, unlike 6-bromohexanoic acid (linear, unhindered) .
  • The ethyl ester derivative (Ethyl 6-bromo-2,2-dimethylhexanoate) shows enhanced volatility and reduced acidity compared to the parent acid, making it suitable for ester-based syntheses .

Physical Properties

  • 6-Bromo-2,4-dimethylbenzoic acid (aromatic) has a significantly higher melting point (186°C) than aliphatic analogs due to π-π stacking and rigid aromatic structure .

Research Findings and Implications

  • Environmental Persistence: Aliphatic bromocarboxylic acids like this compound are less environmentally persistent than brominated aromatics (e.g., brominated diphenyl ethers) .

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